2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide
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Overview
Description
2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide is an organic compound that belongs to the class of acetamides It features a phenoxy group substituted with a formyl group and a nitro-substituted phenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-hydroxybenzaldehyde with an appropriate halogenated compound under basic conditions.
Acetamide Formation: The phenoxy intermediate is then reacted with 3-nitroaniline in the presence of acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: 2-(2-Carboxy-phenoxy)-N-(3-nitro-phenyl)-acetamide.
Reduction: 2-(2-Formyl-phenoxy)-N-(3-amino-phenyl)-acetamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Studied for potential antimicrobial and anticancer properties.
Medicine
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Formyl-phenoxy)-N-(3-nitro-phenyl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl and nitro groups can participate in various interactions, including hydrogen bonding and electron transfer, which contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Formyl-phenoxy)-N-phenyl-acetamide: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(2-Formyl-phenoxy)-N-(4-nitro-phenyl)-acetamide: Similar structure but with the nit
Properties
IUPAC Name |
2-(2-formylphenoxy)-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-9-11-4-1-2-7-14(11)22-10-15(19)16-12-5-3-6-13(8-12)17(20)21/h1-9H,10H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVILQPCRKFUAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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